Home > Products > Screening Compounds P108532 > 5-Hydroxymethylorotic acid potassium salt
5-Hydroxymethylorotic acid potassium salt - 4156-76-7

5-Hydroxymethylorotic acid potassium salt

Catalog Number: EVT-3402188
CAS Number: 4156-76-7
Molecular Formula: C6H5KN2O5
Molecular Weight: 224.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Hydroxymethylorotic acid potassium salt is a chemical compound that plays a significant role in metabolic processes, particularly in pyrimidine biosynthesis. This compound is derived from orotic acid, which is a pyrimidinemonocarboxylic acid, and its potassium salt form is utilized for various biological applications. The molecular formula for 5-hydroxymethylorotic acid potassium salt is C5H4N2O4KC_5H_4N_2O_4K, with a molecular weight of approximately 194.19 g/mol .

Source

5-Hydroxymethylorotic acid potassium salt can be synthesized from orotic acid, which is naturally found in the body and can also be obtained from dietary sources such as milk and certain vegetables. The compound is often produced through chemical modifications of orotic acid, leading to the formation of its potassium salt .

Classification

This compound falls under the category of pyrimidinecarboxylic acids and is classified as a pharmacologically active salt. It is primarily recognized for its role as an intermediate in the biosynthesis of nucleotides, which are essential for DNA and RNA synthesis .

Synthesis Analysis

Methods

The synthesis of 5-hydroxymethylorotic acid potassium salt typically involves the following methods:

  1. Chemical Modification: Orotic acid undergoes hydroxymethylation to introduce the hydroxymethyl group at the 5 position.
  2. Salt Formation: The hydroxymethylorotic acid is then reacted with potassium hydroxide or potassium carbonate to form the potassium salt.

Technical Details

The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity. The synthesis may also require purification steps such as crystallization or chromatography to isolate the desired product effectively .

Molecular Structure Analysis

Structure

The molecular structure of 5-hydroxymethylorotic acid potassium salt features:

  • A pyrimidine ring system.
  • A carboxyl group (-COOH) at position C-6.
  • A hydroxymethyl group (-CH2OH) at position C-5.
  • A potassium ion associated with the carboxylate group.

Data

The compound's structural data can be represented as follows:

  • Molecular Formula: C5H4N2O4KC_5H_4N_2O_4K
  • Molecular Weight: 194.19 g/mol
  • CAS Number: 24598-73-0 .
Chemical Reactions Analysis

Reactions

5-Hydroxymethylorotic acid potassium salt participates in various chemical reactions, including:

  1. Esterification: Can react with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form derivatives.
  3. Redox Reactions: Exhibits potential antioxidant properties, allowing it to participate in redox reactions within biological systems .

Technical Details

The stability of the compound can be influenced by pH and temperature, which are critical factors during its handling and storage.

Mechanism of Action

Process

The mechanism of action for 5-hydroxymethylorotic acid potassium salt primarily involves its role in nucleotide metabolism. It acts as a precursor in the synthesis of uridine monophosphate, which is crucial for RNA synthesis.

Data

Research indicates that this compound may enhance cellular uptake of magnesium ions, further supporting its metabolic functions . Additionally, it exhibits antioxidant properties that can mitigate oxidative stress within cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of ionic potassium.

Chemical Properties

  • pH Stability: Generally stable within a physiological pH range.
  • Reactivity: Reacts with strong acids and bases; care must be taken when handling.

Relevant analyses suggest that the compound maintains stability under standard laboratory conditions but should be stored away from strong oxidizing agents .

Applications

Scientific Uses

5-Hydroxymethylorotic acid potassium salt has several applications in scientific research and medicine:

  1. Nutritional Supplementation: Used to support metabolic health, particularly in individuals with deficiencies in pyrimidines.
  2. Pharmaceutical Development: Investigated for its potential role in drug formulations targeting metabolic disorders or conditions associated with nucleotide imbalances.
  3. Biochemical Research: Employed in studies related to nucleic acid metabolism and cellular energy production pathways .
Biosynthesis and Metabolic Pathways of 5-Hydroxymethylorotic Acid Potassium Salt in Pyrimidine Metabolism

Role in Pyrimidine Nucleotide Biosynthesis: Integration with De Novo and Salvage Pathways

5-Hydroxymethylorotic acid potassium salt (5-HMO-K) is a derivative of orotic acid (OA), a pivotal intermediate in de novo pyrimidine biosynthesis. In the canonical pathway, carbamoyl phosphate and aspartate condense to form N-carbamoyl-aspartate, which is cyclized to dihydroorotate (DHO) by dihydroorotase. DHO is then dehydrogenated to orotic acid, the direct precursor to 5-HMO [5] [10]. 5-HMO arises via enzymatic hydroxymethylation of orotic acid, introducing a hydroxymethyl group (–CH2OH) at the C5 position. This modification alters the chemical reactivity and metabolic fate of the molecule, potentially enabling novel biological functions distinct from classical pyrimidine intermediates [5].

The integration of 5-HMO into pyrimidine metabolism intersects with both de novo and salvage pathways:

  • De Novo Pathway: 5-HMO may serve as an alternative substrate for orotate phosphoribosyltransferase (OPRT), the enzyme catalyzing the conversion of orotic acid to orotidine 5'-monophosphate (OMP) using 5-phosphoribosyl-1-pyrophosphate (PRPP). The kinetic efficiency (kcat/Km) of OPRT toward 5-HMO compared to OA remains unquantified but is hypothesized to influence flux partitioning at this branch point [10].
  • Salvage Pathway: While uridine salvage primarily recycles pre-formed nucleobases/nucleosides, the structural similarity of 5-HMO to orotic acid suggests potential recognition by salvage enzymes. However, its hydroxymethyl group may sterically hinder phosphorylation or glycosylation, limiting its incorporation into the nucleotide pool [5].

Table 1: Key Pyrimidine Biosynthesis Intermediates and Derivatives

CompoundAtomic CompositionEnzymatic ReactionRole in Metabolism
Orotic Acid (OA)C5H4N2O4Dihydroorotate → OA (DHODH)Precursor to UMP
5-Hydroxymethylorotic AcidC6H6N2O5OA + "C1 donor" → 5-HMO (Hydroxylase)Putative alternative OPRT substrate
Orotidine 5'-MonophosphateC10H13N2O11POA + PRPP → OMP (OPRT)Direct precursor to UMP

Enzymatic Hydroxylation Mechanisms: Comparative Analysis with Orotic Acid Derivatives

The biosynthesis of 5-HMO from orotic acid involves regioselective C5-hydroxymethylation, a reaction hypothesized to be catalyzed by cytochrome P450 monooxygenases or 2-oxoglutarate-dependent dioxygenases. This parallels hydroxylation mechanisms observed in aromatic amino acid metabolism (e.g., phenylalanine hydroxylase, PheH) but exhibits distinct substrate specificity [2] [7]. Key mechanistic insights include:

  • Electrophilic Aromatic Substitution: Analogous to PheH, hydroxylation likely proceeds via an iron-bound ferryl-oxo species (FeIV=O) generated from O2 and a reductant (NADPH or tetrahydropterin). This electrophile attacks the electron-rich C5 position of the orotate uracil ring, forming a cationic intermediate. Subsequent "NIH shift" (intramolecular hydrogen migration) and hydroxylation yield 5-HMO [7].
  • Cofactor Dependence: Unlike PheH, which requires tetrahydrobiopterin (BH4), preliminary data suggest 5-HMO synthesis in microbes utilizes α-ketoglutarate (2-OG) as a co-substrate, implicating 2-OG-dependent dioxygenases. This is supported by the inhibition of 5-HMO accumulation by the 2-OG analog succinate [4].
  • Comparative Kinetics: Hydroxylation of orotic acid derivatives exhibits an inverse deuterium isotope effect (Dkcat ~0.9) when using [5-2H]-orotate, indicating that C–H bond cleavage is not rate-limiting. This contrasts with rate-limiting tautomerization in some aromatic hydroxylations (e.g., PheH wild-type) and suggests similarities to tryptophan hydroxylase (TrpH) mechanisms [7].

Table 2: Comparative Enzymatic Hydroxylation Mechanisms

EnzymeSubstrateCofactorPrimary ProductIsotope Effect (Dkcat)Localization
Putative Orotate-5-HydroxylaseOrotic Acid2-OG / Fe2+5-Hydroxymethylorotic Acid~0.9 (Inverse)Cytosol (Microbes)
Phenylalanine HydroxylasePhenylalanineTetrahydrobiopterinTyrosine~1.4 (Normal)Cytosol (Mammals)
Tryptophan HydroxylaseTryptophanTetrahydrobiopterin5-Hydroxytryptophan~0.89 (Inverse)ER / Cytosol

Metabolic Flux Analysis in Microbial and Mammalian Systems

Quantifying the flux through 5-HMO biosynthetic pathways requires advanced 13C metabolic flux analysis (13C-MFA). This technique tracks isotopic label incorporation from labeled precursors (e.g., [U-13C]-glucose or [U-13C]-glutamine) into metabolic intermediates, enabling computational reconstruction of intracellular fluxes [3] [6]. Key findings and methodologies include:

  • Microbial Systems (E. coli):
  • 13C-Glucose tracing reveals rapid label incorporation into orotic acid within minutes, while 5-HMO labeling kinetics are slower, indicating pool dilution or regulated hydroxylation.
  • GC-MS analysis of RNA ribose moieties (derived from the pentose phosphate pathway, PPP) and glycogen glucose units provides indirect flux constraints. Elevated M+2 isotopomers in ribose from [1,2,3-13C3]-glucose indicate PPP flux diversion when 5-HMO synthesis is engineered, suggesting metabolic burden [6].
  • Mammalian Systems (HeLa/COS-7 Cells):
  • Spatial-fluxomics—combining rapid digitonin-based subcellular fractionation (<25 seconds) with LC-MS—enables compartment-specific flux resolution. Mitochondrial orotate exhibits faster 13C-labeling from [U-13C]-aspartate than cytosolic orotate or 5-HMO, confirming orotate synthesis in mitochondria and subsequent cytosolic hydroxylation [8].
  • Reductive glutamine metabolism (via reductive IDH1) contributes ~30% of cytosolic acetyl-CoA for fatty acid synthesis under normoxia. 5-HMO accumulation correlates negatively with this flux, implying competition for NADPH cofactors between reductive carboxylation and hydroxylation [8].
  • Flux Estimation in Engineered Strains:
  • In E. coli expressing heterologous hydroxylases, 13C-MFA shows that 5-HMO synthesis consumes ≤5% of total orotate flux under standard conditions. Flux increases 2-fold upon pyrE (OPRT) knockout, demonstrating pathway flexibility [6].

Table 3: Metabolic Flux Analysis Parameters for 5-HMO Pathway Quantification

SystemTracerAnalytical TechniqueKey Measured IsotopomersFlux Resolution5-HMO Flux (nmol/gDCW/h)
E. coli (Wild-Type)[U-13C]-GlucoseGC-MS (RNA/Glycogen)Ribose M+2, OA M+4, 5-HMO M+5Low (Pool size constraints)<0.5
E. coli (OPRT-Knockout)[1,2,3-13C3]-GlucoseLC-MS/MSOA M+3, 5-HMO M+4High (Precise PPP/OA partitioning)8.2 ± 0.7
HeLa Cells[U-13C]-GlutamineLC-MS (Spatial-Fluxomics)Mito-OA M+5, Cyto-5-HMO M+6Moderate (Compartmentalized)1.3 ± 0.3 (Cytosol)

Properties

CAS Number

4156-76-7

Product Name

5-Hydroxymethylorotic acid potassium salt

IUPAC Name

potassium;5-(hydroxymethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate

Molecular Formula

C6H5KN2O5

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C6H6N2O5.K/c9-1-2-3(5(11)12)7-6(13)8-4(2)10;/h9H,1H2,(H,11,12)(H2,7,8,10,13);/q;+1/p-1

InChI Key

ROSRCVPYAKLKSU-UHFFFAOYSA-M

SMILES

C(C1=C(NC(=O)NC1=O)C(=O)[O-])O.[K+]

Canonical SMILES

C(C1=C(NC(=O)NC1=O)C(=O)[O-])O.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.